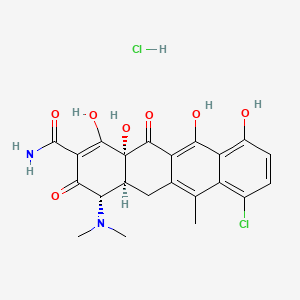

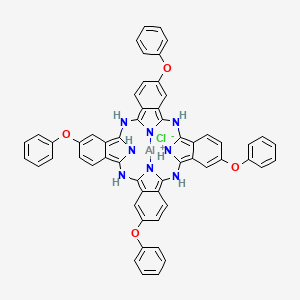

![molecular formula C9H6Na2O6S B586567 Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate CAS No. 308338-96-7](/img/structure/B586567.png)

Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a derivative of phenylpropene, a type of organic compound. It is an important building block for many synthetic molecules and is used in a wide range of applications, such as drug synthesis, analytical chemistry, and biochemistry. Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate is a versatile and powerful reagent, being able to react with a variety of organic and inorganic compounds.

科学的研究の応用

Cosmetics and Dermatology

p-Coumaric Acid: has been identified as a potential active ingredient in cosmetics, particularly due to its antimelanogenic effects . It is a natural metabolite found in many edible plants and has shown promise in reducing hyperpigmentation. This compound can inhibit melanin synthesis, which is crucial in addressing skin pigmentation disorders .

Antioxidant and Anti-inflammatory Applications

The compound exhibits significant antioxidant and anti-inflammatory properties. These characteristics make it valuable in therapeutic applications where oxidative stress and inflammatory reactions are a concern. Its role in preventing cellular damage caused by free radicals is particularly noteworthy .

Hepatoprotective Effects

Research suggests that p-Coumaric Acid could have hepatoprotective effects, potentially preventing hepatic necrosis and cholestasis. This application is significant in the treatment of liver diseases and conditions induced by harmful agents .

Anti-parasitic Activity

There is emerging evidence that p-Coumaric Acid may exert an anti-parasitic effect , particularly against Entamoeba histolytica . This application could lead to new treatments for amoebic infections and other parasitic diseases .

Pharmaceutical Intermediary

As a high-quality reagent, p-Coumaric Acid 4-O-Sulfate Disodium Salt serves as an intermediate in the synthesis of various pharmaceutical compounds, including pyridoxal 5′-phosphate . It’s a building block for synthesizing other complex compounds, which can be pivotal in drug development .

Antimicrobial and Analgesic Properties

The compound has demonstrated antimicrobial and analgesic properties, making it a candidate for developing new medications that address bacterial infections and pain management .

特性

IUPAC Name |

disodium;(E)-3-(4-sulfonatooxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O6S.2Na/c10-9(11)6-3-7-1-4-8(5-2-7)15-16(12,13)14;;/h1-6H,(H,10,11)(H,12,13,14);;/q;2*+1/p-2/b6-3+;; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEAEMLBRSACIO-RRHCXGJISA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Na2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747382 |

Source

|

| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

CAS RN |

308338-96-7 |

Source

|

| Record name | Disodium (2E)-3-[4-(sulfonatooxy)phenyl]prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-1-[3-hydroxy-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B586485.png)

![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)